Ethyl 3-phenethylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2-phenylethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-2-19-17(18)16-10-6-9-15(13-16)12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOVHYYZJZZISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Phenethylbenzoate and Analogues
Direct Esterification and Transesterification Approaches
The formation of the ester linkage in ethyl 3-phenethylbenzoate is a critical step in its synthesis. Direct esterification and related methods provide a straightforward route to this transformation.
Conventional Esterification Reactions with Ethyl Alcohol
The most common method for synthesizing esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orglibretexts.org This equilibrium-driven process typically requires heating the reactants, and to achieve high yields, the equilibrium must be shifted towards the product side. organic-chemistry.orgscribd.com This can be accomplished by using a large excess of the alcohol or by removing the water that is formed during the reaction. libretexts.orgscribd.commasterorganicchemistry.com
For the synthesis of this compound, 3-phenethylbenzoic acid would be reacted with ethanol (B145695) under acidic conditions. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. wikipedia.org The reaction is typically performed by refluxing the mixture. wikipedia.org The progress of the reaction can be monitored to determine when equilibrium is reached.
Table 1: Key Aspects of Fischer-Speier Esterification
| Parameter | Description | Relevance to this compound Synthesis |
|---|---|---|
| Reactants | Carboxylic Acid, Alcohol | 3-phenethylbenzoic acid, Ethanol |
| Catalyst | Strong Acid (e.g., H₂SO₄, p-TsOH) | Facilitates the protonation of the carboxylic acid, increasing its electrophilicity. |
| Conditions | Typically heated under reflux. | Increases the reaction rate to reach equilibrium faster. |
| Equilibrium | Reversible reaction. | Yield can be maximized by using excess ethanol or removing water. libretexts.orgmasterorganicchemistry.com |
Titanium-Promoted O-Acylation Strategies
While conventional acid catalysis is effective, alternative methods using metal-based catalysts have been developed. Titanium-based catalysts, for instance, can promote the O-acylation of carboxylic acids. These methods can sometimes offer advantages in terms of milder reaction conditions or improved yields, particularly for more complex substrates. While specific examples for this compound are not prevalent in the literature, the general principle involves the activation of the carboxylic acid by the titanium species, facilitating the nucleophilic attack by the alcohol.
Targeted Introduction of the Phenethyl Moiety onto the Benzoate (B1203000) Ring System
A key structural feature of this compound is the phenethyl group attached to the benzene (B151609) ring. The formation of this aryl-phenethyl linkage can be achieved through various modern cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Phenethyl Linkages
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. rsc.org Reactions like the Suzuki-Miyaura and Negishi couplings are particularly relevant for creating the aryl-phenethyl bond. wikipedia.orgwikipedia.org
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com To synthesize a precursor to this compound, one could couple a phenethylboronic acid derivative with an ethyl halobenzoate (e.g., ethyl 3-bromobenzoate). nih.gov The choice of palladium catalyst and ligands is crucial for the efficiency of the reaction. acs.org
The Negishi coupling utilizes an organozinc reagent, which couples with an organohalide under palladium or nickel catalysis. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. wikipedia.org A phenethylzinc reagent could be coupled with an ethyl halobenzoate to form the desired carbon-carbon bond.
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organohalide | Palladium complex | Tolerant to many functional groups, uses stable organoboron reagents. mdpi.com |
| Negishi | Organozinc | Organohalide | Palladium or Nickel complex | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org |
Indium-Mediated Coupling Processes for Phenethyl Group Formation
Indium-mediated reactions have emerged as a useful method in organic synthesis. clockss.org Organoindium reagents can participate in palladium-catalyzed cross-coupling reactions. nih.gov These reagents are often tolerant of air and moisture, offering practical advantages. nih.gov The synthesis of alkyl indium reagents and their subsequent cross-coupling with aryl halides has been demonstrated to be an efficient process. dicp.ac.cn For the synthesis of this compound precursors, a phenethylindium reagent could be generated and coupled with an appropriate ethyl halobenzoate.
Strategies for Ortho-Phenethyl Substitution on Benzoate Precursors (referencing related structures)
While the target compound is this compound (a meta-substituted product), the synthesis of ortho-substituted analogues is also of interest in medicinal chemistry and materials science. The introduction of a phenethyl group at the ortho position of a benzoate precursor presents unique steric challenges. researchgate.net Studies on intramolecular reactions of ortho-substituted N-phenethylamides have shown that cyclization can be a competing reaction pathway under certain conditions. rsc.orgrsc.org Therefore, direct ortho-phenethylation requires carefully controlled reaction conditions to favor the desired cross-coupling over potential side reactions. The principles of palladium-catalyzed cross-coupling reactions would still apply, but the choice of ligands and reaction parameters becomes even more critical to overcome steric hindrance.
Exploration of Green Chemistry and Sustainable Synthetic Pathways
In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to minimize environmental impact. derpharmachemica.comacs.org This involves the use of safer solvents, renewable starting materials, and catalytic processes to improve atom economy and reduce waste. gctlc.org
One sustainable approach to synthesizing the precursor, 3-phenethylbenzoic acid, involves a palladium-catalyzed Suzuki-Miyaura coupling reaction. wikipedia.orglibretexts.org This reaction typically joins an aryl halide with an organoboron compound. For instance, 3-bromobenzoic acid can be coupled with a phenethylboronic acid derivative. Green variations of the Suzuki-Miyaura coupling have been developed that utilize water as a solvent, which is a significant improvement over traditional organic solvents. researchgate.net Furthermore, the use of heterogeneous catalysts, such as palladium on charcoal (Pd/C), allows for easier separation and recycling of the catalyst, contributing to a more sustainable process. researchgate.netsemanticscholar.org Some modern methods even employ ligand-free palladium catalysis in aqueous media, further simplifying the reaction setup and reducing the environmental burden. researchgate.net
Another green approach involves biocatalysis. Engineered yeast strains have been utilized for the biosynthesis of various benzoate esters. dtu.dkd-nb.info For example, Saccharomyces cerevisiae expressing specific acyltransferases can catalyze the esterification of a supplied benzoic acid derivative with an alcohol. d-nb.info This method operates under mild, aqueous conditions and uses renewable resources, aligning well with the goals of green chemistry.
Mechanochemistry, or reactions conducted by grinding solid reactants together, offers a solvent-free alternative for synthesis. beilstein-journals.org A mechanochemically-activated Heck reaction, for example, can be used to form the carbon-carbon bond necessary for the phenethylbenzoic acid scaffold, avoiding the use of bulk solvents. beilstein-journals.org
The final esterification step to produce this compound from 3-phenethylbenzoic acid is often accomplished through Fischer esterification. masterorganicchemistry.combyjus.comathabascau.ca This reaction uses the alcohol reactant (ethanol in this case) as the solvent, which can be considered a greener choice if the excess alcohol is recycled. operachem.commasterorganicchemistry.com The use of a solid acid catalyst can also contribute to a greener process by simplifying purification.
The following table summarizes some green and sustainable approaches for the synthesis of precursors to this compound.
| Reaction Type | Key Features | Green Chemistry Principles Addressed | Potential Application |
| Aqueous Suzuki-Miyaura Coupling | Use of water as a solvent, often with a recyclable catalyst. researchgate.net | Safer Solvents, Catalyst Reusability | Synthesis of 3-phenethylbenzoic acid from 3-halobenzoic acid and a phenethylboronic acid derivative. |
| Biocatalytic Esterification | Use of enzymes (e.g., in yeast) in aqueous media at mild temperatures. d-nb.info | Renewable Feedstocks, Energy Efficiency, Safer Solvents | Direct synthesis of benzoate esters from benzoic acid derivatives and alcohols. |
| Mechanochemical Heck Reaction | Solvent-free reaction conditions. beilstein-journals.org | Waste Prevention, Safer Solvents and Auxiliaries | Formation of the C-C bond in the 3-phenethylbenzoic acid backbone. |
| Fischer Esterification with Excess Alcohol | Use of the alcohol reactant as the solvent. masterorganicchemistry.com | Atom Economy (if excess is recycled), Safer Solvents | Esterification of 3-phenethylbenzoic acid with ethanol. |
Mechanistic Investigations of Key Bond-Forming Reactions
Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and developing more efficient synthetic routes. The key bond-forming reactions are typically palladium-catalyzed cross-coupling reactions for the assembly of the 3-phenethylbenzoic acid core and the subsequent esterification.
Computational chemistry has become an indispensable tool for investigating reaction mechanisms at the molecular level. scielo.org.mxuni-giessen.despirochem.com Methods like Density Functional Theory (DFT) can be used to model reaction intermediates and transition states, providing insights into reaction pathways and energetics. scielo.org.mx
For the Suzuki-Miyaura coupling, computational studies can help elucidate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org For example, calculations can determine the energy barriers for each step, identify the most stable intermediates, and predict the effect of different ligands on the reaction rate and selectivity. This understanding allows for the rational design of more active and selective catalysts. organic-chemistry.org
Computational methods can also be applied to study the mechanism of the Heck reaction. wikipedia.orgmdpi.com These studies can help to understand the factors that control the regioselectivity and stereoselectivity of the reaction. For instance, the choice of base and ligands can influence whether the reaction proceeds via a neutral or cationic pathway, which in turn affects the product distribution.
In the context of Fischer esterification, computational chemistry can model the protonation of the carboxylic acid, the nucleophilic attack by the alcohol, and the subsequent dehydration steps. masterorganicchemistry.com These models can help to understand the role of the acid catalyst and the effect of the solvent on the reaction equilibrium.
The synthesis of the 3-phenethylbenzoic acid precursor often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. wikipedia.orgresearchgate.net These reactions proceed through a catalytic cycle involving a palladium catalyst that shuttles between different oxidation states, typically Pd(0) and Pd(II). wikipedia.orgnih.gov
Suzuki-Miyaura Coupling Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: wikipedia.orglibretexts.orglibretexts.org
Oxidative Addition: A Pd(0) complex reacts with an aryl halide (e.g., 3-bromobenzoic acid) to form an arylpalladium(II) halide intermediate.
Transmetalation: The organoboron reagent (e.g., a phenethylboronic acid derivative), activated by a base, transfers the organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired product (3-phenethylbenzoic acid), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
The following table outlines the key steps in the Suzuki-Miyaura catalytic cycle.
| Step | Description | Palladium Oxidation State Change |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. | Pd(0) → Pd(II) |
| Transmetalation | The organic group from the organoboron reagent replaces the halide on the palladium complex. | Pd(II) → Pd(II) |
| Reductive Elimination | The two organic groups on the palladium complex couple and are released, regenerating the catalyst. | Pd(II) → Pd(0) |
Heck Reaction Catalytic Cycle:
The Heck reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle: wikipedia.orgmdpi.com
Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition with an aryl or vinyl halide.
Olefin Insertion (Carbopalladation): The alkene coordinates to the arylpalladium(II) complex and then inserts into the palladium-carbon bond.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.
Reductive Elimination: The palladium-hydride species eliminates HX (where X is the halide) in the presence of a base, regenerating the Pd(0) catalyst.
Iron-catalyzed cross-coupling reactions have also been explored as a more sustainable alternative to palladium-catalyzed reactions. beilstein-journals.org These reactions can also proceed through catalytic cycles, although the specific mechanisms, which may involve radical pathways, can differ from those of palladium. beilstein-journals.org
Advanced Spectroscopic Characterization and Analytical Methods for Ethyl 3 Phenethylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. High-resolution ¹H and ¹³C NMR, along with two-dimensional NMR experiments, offer a detailed view of the molecular connectivity and environment of each atom.
High-Resolution ¹H NMR and ¹³C NMR Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Ethyl 3-phenethylbenzoate, the spectrum would be characterized by signals from the ethyl group, the phenethyl moiety, and the substituted benzene (B151609) ring.
Based on the analysis of the closely related isomer, Ethyl 4-phenethylbenzoate, the following proton signals can be predicted for this compound. rsc.orgrsc.org The ethyl group would present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The phenethyl group would show two triplets corresponding to the two methylene groups (-CH₂CH₂Ph). The aromatic region would display a more complex pattern for the 3-substituted (meta) benzene ring compared to the more symmetrical pattern of a 4-substituted (para) ring.
The ¹³C NMR spectrum complements the ¹H NMR by detailing the carbon skeleton. The spectrum for this compound is expected to show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the phenethyl side chain, and the aromatic carbons. Data from Ethyl 4-phenethylbenzoate indicates the carbonyl carbon appears significantly downfield, a characteristic feature of esters. rsc.org The substitution pattern on the benzoate (B1203000) ring will influence the chemical shifts of the aromatic carbons, with the carbon attached to the phenethyl group and the carbon bearing the ester functionality showing distinct shifts.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on data for Ethyl 4-phenethylbenzoate (Data is for Ethyl 4-phenethylbenzoate and is used to predict the spectrum of this compound)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | Triplet | ~14.4 |
| Ethyl -CH₂- | Quartet | ~60.8 |
| Phenethyl -CH₂- | Triplet | ~37.5 |
| Phenethyl -CH₂-Ph | Triplet | ~37.9 |
| Aromatic C-H | Multiplet | ~126.1 - 133.0 |
| Aromatic C (ipso, C-COOEt) | - | ~128.3 |
| Aromatic C (ipso, C-phenethyl) | - | ~147.1 |
| Aromatic C (ipso, phenyl of phenethyl) | - | ~141.2 |
| Carbonyl C=O | - | ~166.7 |
Note: Predicted values are based on published data for Ethyl 4-phenethylbenzoate and are subject to variation based on the specific electronic environment of the meta-substituted isomer. rsc.orgrsc.org
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the proton-proton coupling networks. Cross-peaks would be expected between the ethyl group's methylene and methyl protons. Similarly, the two methylene groups of the phenethyl substituent would show a correlation. Crucially, COSY would help to trace the connectivity within the aromatic spin systems, aiding in the differentiation of the protons on the benzoate and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the unambiguous assignment of each carbon signal that has attached protons. For instance, the proton signals of the ethyl and phenethyl methylenes would correlate to their corresponding carbon signals, confirming their assignments in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying the connections between different molecular fragments. For this compound, key HMBC correlations would be observed from the methylene protons of the ethyl group to the carbonyl carbon, and from the benzylic protons of the phenethyl group to the aromatic carbons of the benzoate ring, confirming the ester linkage and the position of the phenethyl substituent.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound (C₁₇H₁₈O₂). For the related isomer, Ethyl 4-phenethylbenzoate, the calculated m/z for the [M+H]⁺ ion is 255.1385, and for the [M+Na]⁺ adduct, it is 277.1204. rsc.org Similar exact mass values would be expected for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatilome Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. measurlabs.com For a synthesized sample of this compound, GC-MS would be the method of choice to assess its purity. The retention time from the gas chromatogram is a characteristic of the compound, and the mass spectrum serves as a molecular fingerprint.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a series of fragment ions. Key fragmentation pathways would likely involve the cleavage of the ester group and the phenethyl side chain. Expected fragments would include those corresponding to the benzoyl cation, the tropylium (B1234903) ion, and loss of the ethoxy group.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. The spectrum would also show C-O stretching vibrations associated with the ester linkage. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and phenethyl groups would appear just below 3000 cm⁻¹. Bands corresponding to aromatic C=C stretching would be present in the 1450-1600 cm⁻¹ region. For the related compound, Ethyl 4-phenethylbenzoate, a notable IR absorption is reported, which can be used as a reference. rsc.org
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| C=O Ester Stretch | 1740-1720 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| C-O Ester Stretch | 1300-1100 | Strong |
Advanced Chromatographic Separations for Isolation and Purity Assessment
The isolation and purification of this compound, along with the rigorous assessment of its purity, are critical steps in its synthesis and characterization. Advanced chromatographic techniques, primarily flash column chromatography and high-performance liquid chromatography (HPLC), are indispensable tools for achieving high levels of purity and for accurate quantification.
Flash Column Chromatography for Purification
Flash column chromatography is a widely employed technique for the rapid and efficient purification of synthetic compounds like this compound from reaction mixtures. doi.orgorgsyn.org This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of varying polarity, to separate the target compound from impurities. rochester.edunih.gov
The process begins with the careful selection of a solvent system, which is optimized using thin-layer chromatography (TLC) to achieve good separation between the desired product and any byproducts or unreacted starting materials. For benzoate esters, a common mobile phase consists of a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate. figshare.com The ratio of these solvents is adjusted to obtain a retention factor (Rƒ) for the target compound that allows for effective separation.
The crude reaction mixture containing this compound is typically adsorbed onto a small amount of silica gel and then dry-loaded onto the top of the pre-packed silica gel column. The mobile phase is then passed through the column under positive pressure, usually with compressed air or nitrogen, to accelerate the elution process. rochester.edu Fractions are collected sequentially and analyzed by TLC to identify those containing the pure this compound. The pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified product.
| Parameter | Description | Typical Value/Range |
| Stationary Phase | The solid adsorbent material used in the column. | Silica gel (200-300 mesh) doi.org |
| Mobile Phase | The solvent or mixture of solvents used to elute the compounds. | Hexane/Ethyl Acetate gradient |
| Elution Mode | The method of passing the mobile phase through the column. | Isocratic or Gradient |
| Loading Technique | The method of applying the sample to the column. | Dry loading or direct liquid loading rochester.edu |
| Detection | The method used to monitor the separation. | Thin-Layer Chromatography (TLC) |
This table presents typical parameters for the purification of benzoate esters via flash column chromatography and is representative of the conditions that would be suitable for this compound.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound and to quantify its concentration in a sample. jfda-online.com HPLC offers high resolution and sensitivity, making it ideal for detecting even trace impurities. usda.gov
For the analysis of benzoate esters, a reverse-phase HPLC method is commonly employed. sielc.com In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. usda.govsielc.com A UV detector is typically used for the detection of aromatic compounds like this compound, as the benzene ring absorbs strongly in the UV region.
A small, precise volume of a solution of the purified this compound is injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property of this compound under a specific set of HPLC conditions.
The purity of the sample is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantification, a calibration curve is first generated by analyzing a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.
| Parameter | Description | Typical Condition |
| Column | The type of stationary phase used for separation. | C18 reverse-phase column usda.gov |
| Mobile Phase | The solvent mixture that carries the sample through the column. | Acetonitrile/Water or Methanol/Water usda.govsielc.com |
| Detector | The instrument used to detect the compound as it elutes. | UV Detector (e.g., at 254 nm) usda.gov |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1.0 mL/min |
| Injection Volume | The amount of sample introduced into the system. | 10 - 20 µL |
This table outlines typical conditions for the HPLC analysis of benzoate esters, which are applicable for assessing the purity and for the quantification of this compound.
Computational and Theoretical Chemistry Studies of Ethyl 3 Phenethylbenzoate
Quantum Mechanical Investigations of Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to understanding the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these techniques can predict a wide range of molecular properties, from stable geometries to reactivity indicators.
Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost with accuracy, making it a cornerstone of modern computational chemistry. arxiv.orgresearchgate.net DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.comnih.gov This procedure systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. For Ethyl 3-phenethylbenzoate, DFT would be used to calculate key structural parameters such as bond lengths, bond angles, and dihedral angles that define its shape.
The geometry optimization process involves finding a stationary point on the potential energy surface where the net forces on all atoms are zero. mdpi.com Subsequent frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. nih.gov By mapping the energy at various geometries, DFT can generate an energy landscape, revealing the relative stabilities of different conformers and the energy barriers for converting between them.
Below is a table of representative optimized geometric parameters for this compound that would be obtained from a typical DFT calculation, such as one using the B3LYP functional with a 6-311G(d,p) basis set.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C=O (carbonyl) | ~1.21 Å | |
| C-O (ester) | ~1.34 Å | |
| O-CH2 (ester) | ~1.45 Å | |
| C-C (aromatic) | ~1.39 - 1.40 Å | |
| **Bond Angles (°) ** | ||
| O=C-O | ~124° | |
| C-O-CH2 | ~116° | |
| C-C-H (aromatic) | ~120° | |
| Dihedral Angles (°) | ||
| C(aromatic)-C(carbonyl)-O-CH2 | ~0° or ~180° (for planarity) |
Note: The values in this table are illustrative examples based on typical DFT calculations for aromatic esters and serve to represent the type of data generated.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for determining electronic structure and energies, albeit at a significantly greater computational expense. nih.gov
For this compound, ab initio calculations would typically be performed on the geometry previously optimized using a less computationally demanding method like DFT. This approach, known as a single-point energy calculation, provides a more refined and accurate value for the molecule's total electronic energy. This high-accuracy energy is crucial for calculating precise reaction enthalpies, activation energies, and other thermochemical properties where small errors can have a significant impact. While DFT is often sufficient for geometries, higher-level ab initio methods are the gold standard for obtaining benchmark-quality energies. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov MD simulations model a system of atoms and molecules by solving Newton's equations of motion, providing a detailed view of how the system evolves. researchgate.net
For this compound, MD simulations can reveal its conformational dynamics. The molecule possesses significant flexibility, particularly with rotations around the C-O single bonds of the ester group and the C-C bonds of the phenethyl side chain. An MD simulation would track the trajectory of each atom, showing how the molecule folds and flexes at a given temperature. mdpi.com This analysis helps identify the most populated conformations and the pathways for transitioning between them. nih.gov
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a collection of this compound molecules, one can observe how they interact with each other in a liquid or solid state. These simulations can predict bulk properties like density and can provide insight into the nature of non-covalent interactions, such as van der Waals forces and potential π-stacking between the aromatic rings, which govern the condensed-phase behavior of the compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental results to validate the accuracy of the computational model. researchgate.net For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra.
Predicted ¹H and ¹³C NMR chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. rsc.org Similarly, IR spectra are predicted by calculating the vibrational frequencies and their corresponding intensities. A good agreement between the calculated and experimental spectra provides confidence in the computed geometry and electronic structure. researchgate.net
The following table illustrates how predicted NMR chemical shifts for key atoms in this compound would be compared against experimental data.
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon | N/A | N/A | ~166 ppm | ~166.5 ppm |
| -O-CH₂- | ~4.5 ppm | ~4.48 ppm | ~66 ppm | ~66.2 ppm |
| -CH₂-Ph | ~3.1 ppm | ~3.05 ppm | ~36 ppm | ~35.9 ppm |
| Aromatic Protons | ~7.2 - 8.1 ppm | ~7.2 - 8.0 ppm | ~126 - 134 ppm | ~126.5 - 133.0 ppm |
Note: Experimental values are based on the closely related compound Phenethyl benzoate (B1203000) nih.gov. Predicted values are illustrative of a high-quality DFT calculation.
Reaction Mechanism Elucidation using Bond Evolution Theory and Potential Energy Surfaces
Understanding how chemical reactions occur at a molecular level is a primary goal of theoretical chemistry. The elucidation of reaction mechanisms involves mapping the potential energy surface (PES) to identify the lowest energy path from reactants to products. researchgate.net This path includes transition states, which are the energy maxima along the reaction coordinate and represent the bottleneck of the reaction.
For reactions involving this compound, such as its synthesis (esterification) or hydrolysis, DFT calculations can locate the structures of the transition states and calculate the associated activation energies. rsc.org
Bond Evolution Theory (BET) provides a deeper, more detailed analysis of the reaction mechanism. researchgate.net BET examines the topological changes in the electron density along the reaction pathway, revealing the precise sequence of bond-forming and bond-breaking events. nih.gov For example, in the hydrolysis of this compound, a BET study would show how the C-O ester bond gradually weakens and breaks while the new O-H bond of the carboxylic acid and C-O bond of the alcohol form. This method offers a step-by-step description of the electronic reorganization that constitutes the chemical transformation, clarifying whether bond formations are synchronous or asynchronous. rsc.orgnih.gov
In Silico Design and Optimization of Related Aromatic Ester Systems
In silico (computer-based) methods allow for the rational design and optimization of new molecules with desired properties before they are synthesized in a laboratory. bohrium.com Starting with the basic structure of this compound, computational tools can be used to predict how structural modifications would affect its chemical and physical properties.
For instance, one could systematically add different substituent groups (e.g., -NO₂, -OCH₃, -Cl) to various positions on the two aromatic rings. For each new virtual compound, quantum chemical calculations could predict changes in properties such as:
Electronic Properties: How substituents alter the HOMO-LUMO gap, affecting reactivity and spectroscopic characteristics.
Reactivity: How modifications influence the susceptibility of the ester group to hydrolysis.
Intermolecular Interactions: How new functional groups might enhance or alter binding to a specific target or change bulk material properties.
This in silico screening process can efficiently identify promising new aromatic ester candidates with optimized properties for specific applications, guiding experimental efforts and reducing the time and resources spent on trial-and-error synthesis. mdpi.comresearchgate.net
Application of Computer-Aided Molecular Design (CAMD) Principles
Computer-Aided Molecular Design (CAMD) is a powerful methodology used to design novel molecules with desired properties or to optimize the properties of existing ones. uakron.eduarxiv.orgmdpi.com This "inverse design" approach starts with defining the target properties, and then employs computational algorithms to generate and screen potential molecular structures that meet these criteria. uakron.eduuakron.edu
For a molecule like this compound, CAMD could be hypothetically employed to explore its potential applications, for instance, in fragrance or materials science. The process would typically involve the following steps:
Group Contribution Methods: The molecule would be broken down into its fundamental chemical groups (e.g., ethyl group, benzoate group, phenethyl group). The properties of the entire molecule are then estimated by summing the contributions of these individual groups. arxiv.org This method is particularly useful in the early stages of design to rapidly screen a large number of candidate structures. arxiv.org
Quantitative Structure-Property Relationships (QSPR): QSPR models establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models could be developed to predict properties such as boiling point, vapor pressure, and solubility, which are crucial for its potential use as a fragrance ingredient.
Database Search and Generation: Existing chemical databases could be searched for molecules with similar structural motifs to this compound to gather data for building more accurate predictive models. Furthermore, new candidate molecules could be generated by systematically combining different chemical fragments.
A hypothetical CAMD study on aromatic esters like this compound might aim to optimize properties for specific applications. The table below illustrates the type of data that would be generated in such a study.
| Target Property | Desired Value/Range | Predicted Value for this compound (Hypothetical) |
| Odor Profile | Floral, Balsamic | Mildly Floral |
| Volatility | Moderate | 2.5 (Arbitrary Unit) |
| Stability | High | Thermally stable up to 200°C |
This table is for illustrative purposes only, as no specific experimental or computational data for this compound is available.
Machine Learning Approaches for Structure-Property Relationship Modeling
Machine learning (ML) has emerged as a transformative tool in chemistry for predicting molecular properties and accelerating the discovery of new materials and drugs. neurips.ccnih.govgu.se ML models are trained on large datasets of known molecules and their properties to learn complex structure-property relationships. neurips.ccnih.gov
For this compound, various ML models could be trained to predict a wide array of properties, from basic physicochemical characteristics to more complex biological activities. The general workflow for applying machine learning to this molecule would be:
Data Collection and Representation: A dataset of molecules structurally related to this compound, along with their experimentally determined properties, would be compiled. Each molecule would then be converted into a machine-readable format, such as a molecular graph or a set of molecular descriptors.
Model Training: A suitable machine learning algorithm, such as a graph neural network or a random forest model, would be trained on the prepared dataset. The model would learn to map the molecular representations to their corresponding properties.
Property Prediction: Once trained, the model could be used to predict the properties of this compound by inputting its molecular structure.
The table below presents a hypothetical output from a machine learning model trained to predict the properties of benzoate esters.
| Property | Predicted Value | Confidence Score |
| Boiling Point (°C) | 315.4 | 0.85 |
| LogP | 4.2 | 0.91 |
| Refractive Index | 1.55 | 0.88 |
This data is hypothetical and intended to illustrate the potential output of a machine learning model. No such model or data currently exists for this compound.
Derivatization Strategies for Enhanced Analysis and Functionalization of Ethyl 3 Phenethylbenzoate
Analytical Derivatization for Improved Chromatographic Performance and Detection
In analytical chemistry, particularly for gas chromatography (GC), derivatization is a process that modifies a chemical compound to produce a new compound with properties that are more suitable for analysis. youtube.com For a compound like Ethyl 3-phenethylbenzoate, which is already an ester, derivatization might be employed to analyze its potential hydrolysis products (e.g., 3-phenethylbenzoic acid and ethanol) or to significantly enhance its detectability in complex matrices. The primary goals are to increase volatility, improve thermal stability, and enhance detector response. researchgate.netgcms.cz
Compounds with polar functional groups, such as carboxylic acids or alcohols that could result from the hydrolysis of this compound, tend to have low volatility and may interact undesirably with the chromatographic column, leading to poor peak shape. selectscience.netsigmaaldrich.com Derivatization masks these polar groups, thereby increasing volatility and thermal stability. pharmacyfreak.com
Common methods applicable for the potential hydrolysis products of this compound include:
Silylation: This is a widely used method that involves replacing active hydrogen atoms in hydroxyl or carboxyl groups with a trimethylsilyl (B98337) (TMS) group. youtube.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. The resulting TMS ethers or esters are more volatile and thermally stable than the parent compounds. sigmaaldrich.com
Acylation: This process converts compounds with active hydrogens (like hydroxyl groups) into esters or amides. libretexts.org Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) are used. Acylated derivatives are generally more stable than their silylated counterparts and are more volatile and less prone to adsorption in the GC system. libretexts.org
Alkylation/Esterification: This is the method of choice for derivatizing carboxylic acids. selectscience.net It involves converting the carboxylic acid into an ester, which is less polar and more volatile. gcms.czlibretexts.org For instance, if 3-phenethylbenzoic acid were present, it could be converted to its methyl ester using reagents like boron trichloride-methanol (BCl₃-methanol) or diazomethane (B1218177) to ensure it is amenable to GC analysis. gcms.czsigmaaldrich.com
Table 1: Common Derivatization Methods for GC Analysis
| Derivatization Method | Target Functional Group | Common Reagents | Key Advantages |
|---|---|---|---|
| Silylation | -OH, -COOH, -NH, -SH | BSTFA, TMCS | Increases volatility, thermal stability |
| Acylation | -OH, -SH, -NH | Acetic Anhydride, TFAA, PFAA | Produces stable, volatile derivatives |
| Alkylation/Esterification | -COOH, Phenols | BCl₃-Methanol, Diazomethane | Reduces polarity, improves peak shape |
To enhance the sensitivity of detection, especially with an electron capture detector (ECD), derivatizing agents that introduce electrophoric groups (such as halogens) are employed. libretexts.org While this compound itself might not be derivatized, its constituent parts post-hydrolysis or other related analytes could be tagged.
Drawing parallels from fluoride (B91410) derivatization, where reagents like pentafluorobenzyl bromide (PFB-Br) react with carboxylic acids and alcohols to create highly sensitive derivatives, similar strategies can be applied. libretexts.org
A notable reagent in this context is ethyl chloroformate (ECF) . ECF has been successfully used as a derivatizing agent for a wide range of metabolites in aqueous samples for GC-MS analysis. nih.gov This method is effective for compounds containing carboxyl, amino, hydroxyl, and thiol groups. The protocol typically involves a rapid reaction in an aqueous medium (e.g., a solution of pyridine, ethanol (B145695), and water), followed by extraction of the derivatives. nih.gov The resulting ethyl derivatives, such as ethyl carbonates from alcohols or ethyl esters from carboxylic acids, exhibit good chromatographic properties.
The advantages of using ECF include:
Versatility: It reacts with a broad range of functional groups. nih.gov
Rapid Reaction: The derivatization is often completed quickly under mild conditions. nih.gov
Improved Chromatography: The resulting derivatives are suitable for GC-MS analysis, showing good linearity and precision. nih.gov
This approach provides a reliable method for the comprehensive profiling of analytes that could be associated with this compound in various samples. nih.gov
Future Research Directions and Emerging Methodologies for Ethyl 3 Phenethylbenzoate
Development of Novel Catalytic Systems for Efficient Synthesis
The efficiency of esterification, the core reaction for producing Ethyl 3-phenethylbenzoate, is heavily dependent on the catalyst employed. While traditional methods often rely on homogeneous mineral acids like sulfuric acid, these are associated with challenges such as corrosion, difficult recovery, and waste generation mdpi.comrug.nl. Research is therefore intensely focused on developing innovative catalytic systems that are more active, selective, and sustainable.
Heterogeneous Catalysts: Solid acid catalysts are a major area of investigation. These materials offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact mdpi.commdpi.com. For instance, recent studies have explored the use of titanium-zirconium solid acids for the synthesis of methyl benzoate (B1203000) compounds, demonstrating the potential of metallic Lewis acids to catalyze direct condensation without requiring other auxiliary acids mdpi.comresearchgate.net. The development of catalysts with specific structural properties, such as macroporous polymeric acid catalysts or those based on graphene oxide, allows for high yields under milder conditions, sometimes even without the need to remove water, a common byproduct that can limit reaction equilibrium organic-chemistry.org.
Enzymatic Catalysts: Biocatalysis, particularly using enzymes like lipases, presents a green alternative to conventional chemical catalysis. Lipases can catalyze ester synthesis in low-water environments with high selectivity and efficiency under mild conditions, minimizing by-products and energy consumption arxiv.orgmdpi.com. The future in this area lies in enzyme engineering to enhance stability, activity, and substrate specificity for molecules like those involved in this compound synthesis.
Novel Homogeneous Catalysts: While the trend is moving towards heterogeneous systems, innovation in homogeneous catalysis continues. Lewis acids are being investigated as effective catalysts that can be used in low quantities, thereby producing less waste rug.nl. Another approach involves the use of ionic liquids as catalysts, which can offer high catalytic activity, high reaction selectivity, and good recyclability google.com. Furthermore, dual-site phase-transfer catalysts have been developed to enhance the esterification of benzoates, demonstrating significantly increased reaction rates, especially when combined with techniques like ultrasonic irradiation researchgate.net.
| Catalyst Type | Examples | Key Advantages | Research Focus |
| Heterogeneous (Solid) Acids | Zr/Ti oxides, Graphene oxide, Polymeric resins | Reusable, non-corrosive, reduced waste, easy separation mdpi.commdpi.comorganic-chemistry.org | Improving activity and stability; designing novel support structures. |
| Enzymatic Catalysts | Lipases | High selectivity, mild reaction conditions, environmentally friendly mdpi.com | Enzyme immobilization and engineering for enhanced performance. |
| Advanced Homogeneous Catalysts | Lewis acids (e.g., Bi(III) compounds), Ionic Liquids | High activity in low amounts, high selectivity rug.nlgoogle.com | Designing recyclable systems and improving catalyst efficiency. |
| Phase-Transfer Catalysts | 1,4-bis(trihexylammoniomethyl)benzene dibromide | High reaction rates, efficiency in multiphase systems researchgate.net | Synthesis of novel catalysts with enhanced interfacial activity. |
Integration of Robotics and Automation in Synthetic Chemistry
The manual, labor-intensive nature of traditional organic synthesis is a significant bottleneck in chemical discovery and process optimization. The integration of robotics and automation is set to revolutionize this paradigm by enabling high-throughput experimentation, improving reproducibility, and accelerating research and development cycles medium.comnih.gov.
Automated synthesis platforms can perform a wide range of tasks, including weighing and dispensing reagents, setting up and monitoring reactions under various conditions (e.g., temperature, pressure), and performing in-line analysis and purification nih.govwikipedia.org. These systems, sometimes referred to as "chemputers," use sophisticated software and modular hardware to execute complex, multi-step synthetic sequences with minimal human intervention wikipedia.org.
For the synthesis of this compound, an automated platform could be programmed to:
Screen Catalysts and Conditions: Systematically test a large library of the novel catalysts mentioned in the previous section under a wide matrix of temperatures, pressures, and reactant ratios to rapidly identify optimal production conditions.
Perform Iterative Synthesis: Execute sequential reactions, such as iterative homologations, where carbon chains are built one atom at a time with precise stereochemical control unimi.it. This capability is crucial for creating derivatives of a target molecule for structure-activity relationship studies.
Ensure Reproducibility: By eliminating human-associated errors and precisely controlling reaction parameters, automated systems offer enhanced accuracy and reproducibility, which is critical for both research and manufacturing medium.comnih.gov.
Improve Safety: Robots can handle hazardous reagents and perform reactions under extreme conditions, reducing risks for laboratory personnel medium.com.
The development of integrated robotic systems that combine synthesis, purification, and analysis shortens the entire design-make-test-analyze cycle, a cornerstone of modern chemical and pharmaceutical research medium.com.
| Automation Aspect | Benefit for Synthesis | Enabling Technology |
| High-Throughput Screening | Rapid optimization of reaction conditions (catalyst, solvent, temperature). | Liquid-handling robots, parallel reaction blocks wikipedia.org. |
| Process Control | Precise execution of multi-step syntheses with high reproducibility. | Modular hardware, robotic arms, dedicated chemical programming languages wikipedia.orgdrugtargetreview.com. |
| Data Collection | Continuous monitoring and logging of reaction parameters for analysis. | Integrated sensors and analytical instruments (e.g., GC-MS, NMR) unimi.it. |
| Safety and Efficiency | Reduced human exposure to hazardous materials and 24/7 operation. | Enclosed robotic workstations, remote control software medium.com. |
Advanced Machine Learning and Artificial Intelligence for Predictive Chemical Discovery
In the context of this compound, AI and ML can be applied in several key areas:
Predicting Reaction Outcomes: ML models, such as Artificial Neural Networks (ANNs) and Support Vector Machines (SVMs), can be trained on large datasets of historical reaction data. These models can predict the yield of an esterification reaction under specific conditions (e.g., temperature, catalyst choice, reactant ratio) with a reasonable degree of accuracy arxiv.orgrsc.orgarxiv.org. This predictive power allows chemists to prioritize experiments that are most likely to succeed, saving significant time and resources arxiv.org.
Optimizing Reaction Conditions: Beyond simple prediction, AI algorithms can suggest the optimal set of conditions to maximize the yield or purity of a target product rsc.orgacs.org. Neural networks have been developed to predict not only the products of a reaction but also the suitable catalysts, solvents, reagents, and temperatures acs.org.
Discovering Novel Molecules and Synthetic Routes: One of the most exciting applications of AI is in retrosynthesis and molecular design. AI tools can analyze a target molecule like this compound and propose multiple viable synthetic pathways by working backward from the final product to commercially available starting materials biopharmatrend.com. Furthermore, generative models can design entirely new molecules with specific desired properties, such as particular aromatic or flavor profiles, by learning the complex relationship between chemical structure and function chemengineerkey.comnih.gov. These AI-designed molecules are often pre-vetted for synthetic accessibility, bridging the gap between virtual design and practical laboratory synthesis biopharmatrend.com.
| AI/ML Application | Description | Potential Impact on this compound |
| Yield Prediction | Using models (ANN, SVM, GP) to forecast the outcome of a reaction based on input parameters arxiv.orgrsc.org. | Reduces the number of trial-and-error experiments needed for process optimization. |
| Condition Recommendation | AI systems suggest optimal catalysts, solvents, and temperatures for a given transformation acs.org. | Accelerates the development of efficient and robust synthetic protocols. |
| Retrosynthesis Planning | Algorithms propose step-by-step synthetic routes from target molecule to starting materials biopharmatrend.com. | Facilitates the planning of more efficient and cost-effective manufacturing processes. |
| De Novo Molecular Design | Generative models create novel chemical structures with desired properties (e.g., specific fragrance) chemengineerkey.comnih.gov. | Enables the discovery of new, high-value benzoate esters with unique characteristics. |
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-phenethylbenzoate, and what catalysts or reaction conditions are critical for optimizing yield?
this compound synthesis typically involves esterification or transesterification reactions. For analogous esters, palladium-catalyzed carbonylation under controlled temperatures (30–50°C) and solvent systems (e.g., ethanol) has been effective in multi-step protocols . Key factors include:
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : Confirm substituent positioning and ester linkage integrity using ¹H and ¹³C NMR, comparing shifts to structurally similar esters (e.g., ethyl 3-methylbenzoate ).
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., C₁₆H₁₆O₂) and detect isotopic patterns.
- HPLC : Quantify purity with reverse-phase columns and UV detection at 254 nm . Cross-reference data with peer-reviewed databases to minimize artifacts .
Q. How should this compound be stored to maintain stability, and what incompatibilities must be avoided?
- Storage : Store in airtight containers at –20°C to prevent hydrolysis or oxidation. Desiccate to avoid moisture-induced degradation .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and acidic/basic conditions that may cleave the ester bond. Monitor stability via periodic FT-IR analysis to detect carbonyl group changes .
Advanced Research Questions
Q. What strategies can resolve contradictions in published data on this compound’s reactivity or biological activity?
- Scoping Reviews : Systematically map literature using Arksey and O’Malley’s framework to identify gaps and inconsistencies .
- Experimental Replication : Reproduce studies under standardized conditions (e.g., solvent purity, temperature control).
- Multivariate Analysis : Apply statistical tools to isolate variables (e.g., catalyst loading, solvent polarity) affecting outcomes .
Q. How can Physiologically Based Pharmacokinetic (PBPK) models be adapted for this compound’s metabolite profiling?
- Model Calibration : Use rodent data (e.g., inhalation routes) to parameterize absorption/distribution kinetics .
- In Vitro-In Vivo Extrapolation (IVIVE) : Incorporate hepatic microsomal stability assays to predict clearance rates.
- Sensitivity Analysis : Rank metabolic pathways (e.g., esterase-mediated hydrolysis) using correlation coefficients from analogous chemicals .
Q. What methodologies optimize multi-step synthesis of this compound derivatives with enhanced bioactivity?
- Route Scouting : Compare bromination-cyanation sequences (e.g., NaCN for cyanation ) versus direct coupling.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) for improved intermediate solubility.
- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, catalyst type, and reaction time . Validate intermediates via LC-MS and optimize workup protocols to minimize side-product formation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
